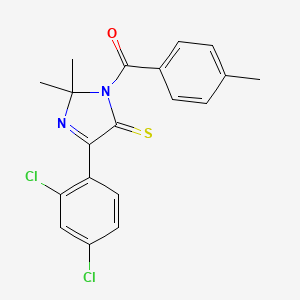

![molecular formula C21H18Cl2N2OS B6516962 1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899910-28-2](/img/structure/B6516962.png)

1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (BDD) is a chemical compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound containing a diazaspiro ring system, and has been found to have several interesting properties. In

Aplicaciones Científicas De Investigación

1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has been studied for its potential applications in scientific research. It has been found to have antimicrobial activity against several bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to have anti-inflammatory activity, and has been studied for its potential use in treating rheumatoid arthritis. In addition, this compound has been studied for its potential use in cancer research, as it has been found to inhibit the growth of certain types of cancer cells.

Mecanismo De Acción

Target of Action

The primary target of this compound is the acetyl CoA carboxylase . This enzyme plays a crucial role in the biosynthesis of fatty acids, which are essential components of the cell membrane and energy storage molecules.

Mode of Action

The compound acts as a selective, non-systemic acaricide . It disrupts mite development by inhibiting the activity of acetyl CoA carboxylase . This inhibition interferes with the production of fatty acids, leading to a disruption in the growth and development of the mites.

Biochemical Pathways

The compound affects the fatty acid biosynthesis pathway . By inhibiting acetyl CoA carboxylase, it disrupts the conversion of acetyl CoA to malonyl CoA, a critical step in the synthesis of fatty acids. This disruption leads to a deficiency in fatty acids, affecting the integrity of the cell membrane and energy storage in mites.

Pharmacokinetics

As a non-systemic acaricide, it is likely to remain primarily at the site of application, affecting only the mites that come into direct contact with it .

Result of Action

The inhibition of fatty acid synthesis leads to a disruption in the growth and development of mites . This results in the effective control of mite populations, including all developmental stages of female adults of tetranychid mite species such as the two-spotted spider mite Tetranychus urticae .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione in lab experiments is its relatively low cost and availability. It is also relatively easy to synthesize, and has been found to have several interesting properties. However, there are some limitations to using this compound in lab experiments. For example, its mechanism of action is not yet fully understood, and its biochemical and physiological effects have not been extensively studied. In addition, its solubility in organic solvents is low, making it difficult to use in some applications.

Direcciones Futuras

There are several potential future directions for research on 1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione. First, further research is needed to understand its mechanism of action and its biochemical and physiological effects. In addition, further research is needed to explore its potential applications in cancer research, as well as its potential use in treating rheumatoid arthritis. Finally, further research is needed to explore its potential use in other medical and scientific applications, such as drug delivery and gene therapy.

Métodos De Síntesis

1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione can be synthesized from the reaction of 2,4-dichlorophenol with benzoyl chloride in the presence of a base, such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane, and the reaction is complete in about two hours. The product is then purified by column chromatography and recrystallized from ethanol.

Propiedades

IUPAC Name |

[2-(2,4-dichlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2N2OS/c22-15-9-10-16(17(23)13-15)18-20(27)25(19(26)14-7-3-1-4-8-14)21(24-18)11-5-2-6-12-21/h1,3-4,7-10,13H,2,5-6,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFQVADZMUFSIPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B6516882.png)

![2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B6516889.png)

![N-(4-bromo-3-methylphenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B6516908.png)

![N-(4-bromo-3-methylphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B6516909.png)

![3-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B6516921.png)

![3-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6516925.png)

![3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B6516941.png)

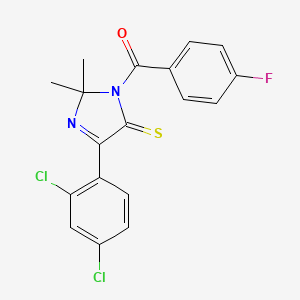

![3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6516945.png)

![2-{[3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B6516953.png)

![N-(3,4-dichlorophenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B6516956.png)

![1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B6516968.png)

![2-{[3-(3,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6516977.png)